N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide
Description
N'1-[(2-Chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyrimidine ring substituted with chlorine and methyl groups, coupled to a benzene ring bearing a trifluoromethyl group. The pyrimidine moiety may act as a bioisostere for nucleotide bases, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-chloro-6-methyl-N'-[3-(trifluoromethyl)benzoyl]pyrimidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O2/c1-7-5-10(20-13(15)19-7)12(24)22-21-11(23)8-3-2-4-9(6-8)14(16,17)18/h2-6H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSORJNVCJQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloro-6-methylpyrimidin-4-yl with a carbohydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines or benzene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its carbohydrazide linkage and pyrimidine core , differentiating it from carboxamide- or sulfonamide-based analogs. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Structural and Functional Properties
Key Observations:
Carbohydrazide vs. Carboxamide/Sulfonamide Linkages :
- The target compound’s carbohydrazide group (-CONHNH₂) may offer distinct hydrogen-bonding interactions compared to carboxamides (-CONHR) or sulfonamides (-SO₂NHR). However, carbohydrazides are generally less metabolically stable due to susceptibility to hydrolysis .
- Tetraniliprole’s tetrazole-carboxamide group enhances resistance to enzymatic degradation, contributing to its prolonged insecticidal activity .
Similar effects are observed in Tetraniliprole and the pyridine derivative from .
Pyrimidine vs. Pyridine/Pyrazole Cores :
- The pyrimidine ring in the target compound may mimic uracil, enabling interference with nucleotide synthesis in pests or pathogens. In contrast, Tetraniliprole’s pyridyl-tetrazole system targets insect nicotinic acetylcholine receptors .
Biological Activity
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
The molecular formula for this compound is , with a molecular weight of approximately 358.7 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.7 g/mol |
| H-Bond Donor | 2 |
| H-Bond Acceptor | 7 |
| InChIKey | KIYSORJNVCJQOV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the hydrazide linkage and the introduction of the chloro and trifluoromethyl groups. Precise control over reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activities. For instance, derivatives containing pyrimidine rings have shown efficacy against various viral strains, including herpes simplex virus (HSV) and hepatitis C virus (HCV).
In one study, a related compound demonstrated an EC50 value of 6.7 μM against HCV, indicating significant antiviral potential . Moreover, certain structural modifications in similar compounds have been linked to enhanced activity against respiratory syncytial virus (RSV), showcasing the importance of molecular design in developing effective antiviral agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that hydrazone derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Case Studies
- Antiviral Efficacy : A study focused on pyrazolecarboxamide hybrids reported that certain derivatives reduced viral RNA levels significantly in vitro, suggesting that structural analogs of this compound may also possess similar antiviral properties .
- Antimicrobial Screening : In another investigation, derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the hydrazide moiety could enhance antibacterial activity, making it a promising candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
